molecular formula C21H22N2O5S B2923632 N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1705041-77-5

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Katalognummer B2923632
CAS-Nummer: 1705041-77-5
Molekulargewicht: 414.48
InChI-Schlüssel: VZJLLIGVDHRXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible2.


Chemical Reactions
Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade1. Another benzofuran ring can be constructed by proton quantum tunneling1.


Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Innovative synthesis techniques have been developed to produce heteroaromatic analogues and nitrogen heterocycles, showcasing the compound's versatility in forming biologically interesting structures. For instance, the use of Pummerer-type cyclization reactions has been demonstrated to yield compounds with potential biological relevance, including those involving the benzofuran nucleophile leading to novel cyclization products with unique ring systems (Horiguchi, Ogawa, Saitoh, & Sano, 2004).

Carbonic Anhydrase Inhibition

The compound's derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing promise in therapeutic applications. Research into polymethoxylated-pyrazoline benzene sulfonamides, for example, has revealed compounds with significant inhibitory activity against human carbonic anhydrase isoenzymes I and II, suggesting potential for treating conditions like glaucoma or cancer (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Ring Contraction and Structural Transformations

Studies have also focused on ring contraction processes, as seen in the photoinduced di-pi-methane rearrangement of sultams, which leads to structurally complex products with potential pharmacological applications. These transformations underline the compound's utility in generating novel molecular architectures (Dura & Paquette, 2006).

Glycoconjugate Derivatives

The synthesis of glycoconjugate benzene sulfonamides through "click-tailing" techniques has yielded compounds with selective inhibition toward human carbonic anhydrase isozymes, highlighting the potential for developing new cancer therapies based on enzyme inhibition. The diversity within carbohydrate tails has been exploited to interrogate the active site topology of carbonic anhydrases, leading to the discovery of potent inhibitors (Wilkinson, Bornaghi, Houston, Innocenti, Supuran, & Poulsen, 2006).

Crystal Structure and Molecular Analysis

Crystallographic studies have been conducted to determine the molecular structure of related compounds, providing insights into their conformation and potential interactions. Such studies are crucial for understanding the compound's behavior and reactivity, aiding in the design of derivatives with desired biological activities (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structure. Some benzofuran compounds may have toxic effects, especially after long-term administration1.


Eigenschaften

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-18(13-1-3-19-14(9-13)6-8-28-19)12-22-29(26,27)17-10-15-2-4-20(25)23-7-5-16(11-17)21(15)23/h1,3,9-11,18,22,24H,2,4-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLLIGVDHRXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.